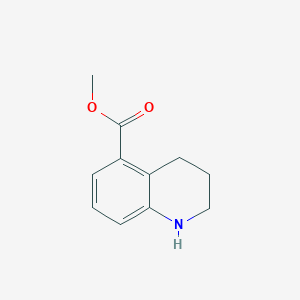

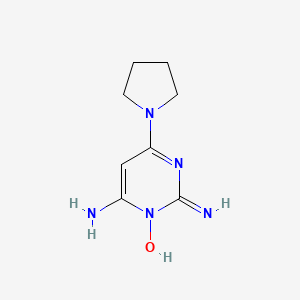

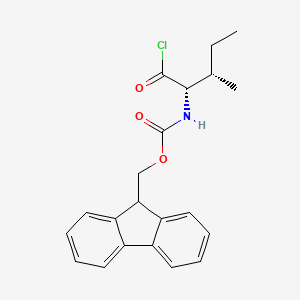

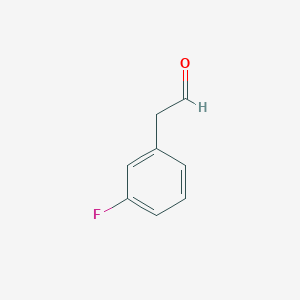

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol

カタログ番号 B1316211

CAS番号:

133661-37-7

分子量: 203.2 g/mol

InChIキー: WHYWGACXHSJWMG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol has been reported in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .科学的研究の応用

1. Synthesis of Unsymmetrical Urea

- Application Summary: This compound is used in the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .

- Methods of Application: The process involves the in situ formation of aryl- or pyridyl isocyanates. Benzamides, picolinamide, nicotinamide, and isonicotinamide generate reactive intermediate isocyanates, which upon further reaction with aminopyridines form urea derivatives .

- Results or Outcomes: The method avoids direct use of isocyanates or eliminates the use of toxic phosgene for the in situ generation of isocyanates .

2. Dysregulation of Macropinocytosis Processes in Glioblastomas

- Application Summary: The compound is used in the study of macropinocytosis processes in glioblastomas .

- Methods of Application: The study involves the use of the indolyl chalcone 3-(5-methoxy -2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which can induce intense macropinocytosis, leading to methuosis in cultured GBM cells at low micromolar concentrations .

- Results or Outcomes: The study suggests differences in the macropinosomes’ fate: their fusion with lysosomes appeared very limited in MOMIPP-treated cells .

Safety And Hazards

特性

IUPAC Name |

5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYWGACXHSJWMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

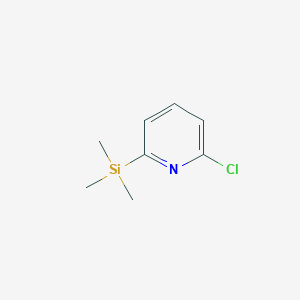

2-Chloro-6-(trimethylsilyl)pyridine

263698-97-1

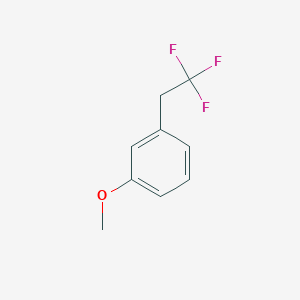

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene

577742-69-9

Pyrrolidinyl diaminopyrimidine oxide

55921-65-8

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)